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Compound of Interest

Compound Name: EBI-2511

Cat. No.: B15585093

An In-depth Overview of the Structure, Properties, and Mechanism of the EZH2 Inhibitor EBI-
2511

Abstract

EBI-2511 is a potent and orally bioavailable small molecule inhibitor of the Enhancer of Zeste
Homolog 2 (EZH2), a histone methyltransferase that plays a critical role in epigenetic regulation
and has been implicated in the pathogenesis of various cancers, particularly non-Hodgkin's
lymphoma.[1] Developed through a scaffold hopping approach based on the clinical compound
EPZ-6438, EBI-2511 exhibits a novel benzofuran core structure.[1] This document provides a
comprehensive technical overview of EBI-2511, summarizing its chemical structure,
physicochemical and biological properties, mechanism of action, and detailed experimental
protocols for its synthesis and evaluation. This guide is intended for researchers, scientists, and
drug development professionals interested in the therapeutic potential of EZH2 inhibition.

Chemical Structure and Identification

EBI-2511 is a synthetic organic compound with a complex heterocyclic structure. Its systematic
IUPAC name is N-((4,6-dimethyl-2-ox0-1,2-dihydropyridin-3-yl)methyl)-5-ethyl-6-
(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-(1-isopropylpiperidin-4-yl)benzofuran-4-carboxamide.
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Identifier Value

N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-
l)methyl)-5-ethyl-6-(ethyl(tetrahydro-2H-pyran-

IUPAC Name yl)methyl) yl-6-(ethyl( y py
4-yl)amino)-2-(1-isopropylpiperidin-4-
yl)benzofuran-4-carboxamide

Synonyms EBI2511, Compound 34

CAS Number 2098546-05-3

Molecular Formula C34H48N4Oa4

Molecular Weight 576.77 g/mol

SMILES CCN(C1CccocCcC1l)clcc2oc(cc2e(C(=0)NCc2c(
C)cc(C)[nH]c2=0)c1CC)C1CCN(CC1)C(C)C

InChl Key Not readily available

Physicochemical Properties

Detailed experimental data on some physicochemical properties of EBI-2511, such as melting

point, boiling point, and pKa, are not widely available in the public domain. However, some

properties have been reported or can be predicted.

Property Value Source
Appearance Solid [2]
Solubility DMSO: 5 mg/mL (8.67 mM) [2]
Melting Point No data available
Boiling Point No data available
pKa No data available
Storage Powder: -20°C for 3 years; In 2]
solvent: -80°C for 1 year
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Biological Properties and Mechanism of Action

EBI-2511 is a highly potent inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive
Complex 2 (PRC2).[1] EZH2 catalyzes the trimethylation of histone H3 at lysine 27
(H3K27me3), a key epigenetic mark associated with transcriptional repression.[1] By inhibiting
EZH2, EBI-2511 leads to a decrease in global H3K27me3 levels, resulting in the reactivation of
silenced tumor suppressor genes and subsequent anti-proliferative effects in cancer cells.

In Vitro Activity

EBI-2511 has demonstrated potent enzymatic and cellular activity against both wild-type and

mutant forms of EZH2.

Assay Type Cell Line | Enzyme ICso0
Enzymatic Activity EZH2 (mutant A677G) 4.0 nM
Cellular Activity (H3K27me3 )

Pfeiffer (EZH2 mutant) 6.0 nM
levels)
Cellular Proliferation WSU-DLCL2 55 nM

In Vivo Activity and Pharmacokinetics

EBI-2511 has shown significant in vivo efficacy in preclinical tumor models and possesses
favorable pharmacokinetic properties that support oral administration.[1]

Pharmacokinetic Parameters in Preclinical Models[1]

Species Dose (p.o.) AUCo-t (ng/mL-h) Bioavailability (%)
Rat 5 mg/kg 239 9
Mouse 10 mg/kg 774 16

In Vivo Efficacy in Pfeiffer Xenograft Model[1]
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Tumor Growth Inhibition

Treatment Group Dose (oral, once daily) (%)

EBI-2511 10 mg/kg 28

EBI-2511 30 mg/kg 83

EBI-2511 100 mg/kg 97

EPZ-6438 (reference) 100 mg/kg Not specified, but inferior to

EBI-2511

Signaling Pathway

The primary signaling pathway affected by EBI-2511 is the EZH2-mediated gene silencing
pathway. By inhibiting EZH2, EBI-2511 disrupts the catalytic activity of the PRC2 complex,
leading to a reduction in H3K27 trimethylation and subsequent derepression of target genes.
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EZH2 Signaling Pathway and Inhibition by EBI-2511
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Caption: EZH2 signaling pathway and its inhibition by EBI-2511.
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Experimental Protocols

The following are summaries of the key experimental protocols used in the discovery and
characterization of EBI-2511, as described in the primary literature.[1]

Synthesis of EBI-2511

A detailed, multi-step synthesis of EBI-2511 (referred to as compound 34 in the publication) is
provided in the supporting information of Lu et al., 2018.[1] The synthesis involves the
construction of the benzofuran core, followed by the addition of the piperidine and pyridone
moieties through a series of coupling and functional group manipulation reactions.

EZH2 Enzymatic Assay

The inhibitory activity of EBI-2511 against the mutant EZH2 A677G enzyme was determined
using a biochemical assay. The assay measures the transfer of a tritiated methyl group from S-
adenosyl-L-methionine (SAM) to a histone H3 peptide substrate. The reaction is incubated with
the enzyme, substrate, and varying concentrations of the inhibitor. The amount of incorporated
radioactivity is then quantified to determine the ICso value.

Cellular H3K27me3 Assay

The effect of EBI-2511 on cellular H3K27 trimethylation was assessed in the Pfeiffer cell line,
which harbors an EZH2 activating mutation. Cells were treated with different concentrations of
EBI-2511 for a specified period. Subsequently, histone proteins were extracted from the cell
lysates, and the levels of H3K27me3 were quantified using an enzyme-linked immunosorbent
assay (ELISA) or Western blotting.

Pharmacokinetic (PK) Studies

Pharmacokinetic studies were conducted in rats and mice to evaluate the oral bioavailability
and other PK parameters of EBI-2511. The compound was administered intravenously (i.v.)

and orally (p.o.) to different groups of animals. Blood samples were collected at various time
points post-administration, and the plasma concentrations of EBI-2511 were determined by

liquid chromatography-mass spectrometry (LC-MS).

In Vivo Antitumor Efficacy Study
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The in vivo antitumor activity of EBI-2511 was evaluated in a Pfeiffer cell line xenograft model
in immunocompromised mice.

In Vivo Efficacy Experimental Workflow

Implant Pfeiffer cells
subcutaneously into mice

i

Allow tumors to reach
~150-200 mm3

:

Randomize mice into
treatment groups

:

Administer EBI-2511 or vehicle
(oral, once daily for 20 days)

i

Monitor tumor volume
and body weight

Endpoint: Analyze tumor growth
inhibition
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Caption: Workflow for the in vivo xenograft study of EBI-2511.

Conclusion

EBI-2511 is a novel, potent, and orally active EZH2 inhibitor with a distinct benzofuran scaffold.
It demonstrates significant in vitro and in vivo activity against cancer cells harboring EZH2
mutations. The data presented in this technical guide, including its chemical and biological
properties, mechanism of action, and detailed experimental methodologies, provide a valuable
resource for researchers and drug developers in the field of oncology and epigenetic
therapeutics. Further investigation into the clinical potential of EBI-2511 is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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